2,3-Di-O-methyl-D-glucose is a methylated derivative of D-glucose, characterized by the addition of methoxy groups at the 2 and 3 positions of the glucose molecule. Its chemical formula is , and it belongs to a class of compounds known as methyl glucosides. This compound can exist in different anomeric forms, typically in the pyranose or furanose ring structures, which influence its chemical behavior and biological activity.
These reactions are significant for understanding its reactivity in synthetic pathways and its potential applications in various fields.
The synthesis of 2,3-Di-O-methyl-D-glucose typically involves the methylation of D-glucose using reagents like methyl iodide or dimethyl sulfate. The general steps include:
This method allows for selective methylation while minimizing side reactions.
2,3-Di-O-methyl-D-glucose has several applications across various fields:
Interaction studies involving 2,3-Di-O-methyl-D-glucose primarily focus on its role as a substrate for glycosyltransferases and other enzymes involved in carbohydrate metabolism. These studies help elucidate how modifications at specific hydroxyl positions can affect enzyme kinetics and substrate specificity. Such insights are crucial for designing inhibitors or modulators that could have therapeutic applications.
Several compounds share structural similarities with 2,3-Di-O-methyl-D-glucose. Here are some notable examples:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 2-Mono-O-methyl-D-glucose | One methoxy group at position 2 | Less steric hindrance compared to di-methylated forms |
| 3-Mono-O-methyl-D-glucose | One methoxy group at position 3 | Affects solubility and interaction with enzymes |
| 2,6-Di-O-methyl-D-glucose | Methoxy groups at positions 2 and 6 | Different biological activity profile |
| 3,6-Di-O-methyl-D-glucose | Methoxy groups at positions 3 and 6 | May exhibit different reactivity patterns |
| 2,3,6-Tri-O-methyl-D-glucose | Methoxy groups at positions 2, 3, and 6 | Increased hydrophobicity; potential for different biological interactions |
The selective introduction of methyl groups to specific hydroxyl positions on monosaccharides emerged as a key challenge in early 20th-century organic chemistry. Researchers recognized that methyl ethers could stabilize carbohydrate conformations while preserving ring structures, enabling detailed spectroscopic and crystallographic analyses.
Initial efforts focused on protecting group strategies to achieve regioselective methylation. A landmark approach involved the use of benzylidene acetals to temporarily block hydroxyl groups at non-target positions. For example, methyl 2,3-di-O-benzyl-4,6-O-benzylidine-β-D-glucopyranoside provided a template for subsequent methylation at the 4 and 6 positions through controlled ring-opening reactions. While these methods were first applied to 6-O-methyl derivatives, they laid the groundwork for developing analogous strategies targeting the 2 and 3 positions of glucose.
The introduction of methyl iodide as an alkylating agent revolutionized methylation efficiency. This reagent enabled nucleophilic substitution under alkaline conditions, particularly when paired with silver oxide as an acid scavenger. However, achieving precise control over reaction sites required meticulous optimization of solvent systems and temperature gradients. Early practitioners documented yield variations from 40–75% depending on steric hindrance around target hydroxyl groups.
2,3-Di-O-methyl-D-glucose became a prototype for studying how methylation patterns influence molecular geometry and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy revealed that methylation at the 2 and 3 positions significantly alters the glucopyranose ring's conformational equilibrium. Comparative studies with unmethylated glucose showed:
| Conformational Parameter | β-D-Glucose | 2,3-Di-O-methyl-β-D-Glucose |
|---|---|---|
| C1-C2-C3-C4 Dihedral | 56° ± 3° | 62° ± 2° |
| C5-C6 Bond Rotation | 120°–240° | Restricted to 180° ± 15° |
Table 1: Key conformational differences induced by 2,3-dimethylation
Molecular dynamics simulations complemented experimental data, demonstrating that methylation reduces solvent accessibility at the 2 and 3 positions by 38–42% compared to native glucose. This shielding effect proved instrumental in studying carbohydrate-protein interactions, as methyl groups could selectively block hydrogen bonding sites without distorting the overall ring structure.
X-ray crystallographic analyses further revealed that the 2,3-dimethyl configuration induces a subtle chair-to-boat transition in the glucopyranose ring under specific solvent conditions. This structural plasticity helped explain anomalous optical rotation measurements observed in early polarimetry studies.
The compound's stability under physiological pH conditions made it particularly valuable for tracer studies in metabolic pathways. Researchers utilized 13C-labeled methyl groups to track enzymatic processing while NMR coupling constants (e.g., JH1,H2 = 3.8 Hz) provided real-time monitoring of anomeric equilibria in solution. These investigations established foundational principles for understanding how site-specific modifications influence carbohydrate reactivity and biological recognition.
The mercaptal-mediated methylation of glucose derivatives represents one of the foundational approaches for synthesizing 2,3-di-O-methyl-D-glucose and related compounds [1]. This methodology, first reported by Lieser and Leckzyck in 1934, demonstrated that D-glucose diethyl mercaptal could be selectively methylated using methyl iodide and silver oxide at 0°C to give exclusively 2-O-methyl-D-glucose diethyl mercaptal in 52% yield [1]. The approach capitalizes on the unique reactivity profile of mercaptal-protected glucose derivatives, where the mercaptal group serves as both a protecting group for the anomeric carbon and a directing element for regioselective methylation [1].
Subsequent investigations revealed that the original observations of Lieser and Leckzyck could be substantially confirmed through repetition of their experiments [1]. However, expanded studies demonstrated that methylation does occur with mercaptals other than that of D-glucose, albeit to a much smaller extent [1]. This reduced reactivity was partly attributed to the insolubility of these mercaptals in methyl iodide [1]. To address this limitation, tetrahydrofuran was identified as a suitable methylation solvent in which the diethyl mercaptals of D-glucose, D-galactose, L-arabinose, and D-mannose have comparable solubility [1].
The mechanistic aspects of mercaptal-mediated methylation involve preferential reaction at specific hydroxyl positions [1]. Investigation of the products by paper chromatography indicated that all four sugar mercaptals (D-glucose, D-galactose, L-arabinose, and D-mannose) gave similar results under optimized conditions [1]. Furthermore, there did not appear to be any significant difference in the reactions when they were carried out at 3°C, 22°C, and 50°C [1]. Large-scale methylation and separation procedures were subsequently developed, with one such investigation on D-glucose diethyl mercaptal resulting in the separation of six distinct methylated glucoses following hydrolysis [1].
Table 1: Mercaptal-Mediated Methylation Results
| Sugar Mercaptal | Solvent | Temperature (°C) | Primary Product | Yield (%) |
|---|---|---|---|---|
| D-glucose diethyl mercaptal | Methyl iodide | 0 | 2-O-methyl derivative | 52 [1] |
| D-glucose diethyl mercaptal | Tetrahydrofuran | 22 | Multiple methylated products | Variable [1] |
| D-galactose diethyl mercaptal | Tetrahydrofuran | 22 | Mixed methylated derivatives | Variable [1] |
| L-arabinose diethyl mercaptal | Tetrahydrofuran | 22 | Mixed methylated derivatives | Variable [1] |
| D-mannose diethyl mercaptal | Tetrahydrofuran | 22 | Mixed methylated derivatives | Variable [1] |
The choice of solvent system plays a critical role in determining the regioselectivity and efficiency of methylation reactions in carbohydrate chemistry [2] [3]. Studies on catalyst-controlled regioselective acetalization have revealed that the reaction regioselectivity exhibits strong dependence on temperature and solvent composition [2] [3]. These investigations demonstrate that low-temperature acetalizations proceed via syn-addition mechanisms, and computational studies indicate complex temperature-dependent interplay of reaction mechanisms [2] [3].
Research has shown that the D-glucose derivatives possessing 4,6-benzylidene acetal protection and featuring β-configuration at the anomeric position exhibited highest levels of regiocontrol, exclusively providing the C2-protected products [3]. The size and nature of the anomeric substituent with β-configuration seemed to have little effect on the reaction selectivity; however, changes in the 4,6-acetal moiety had a significant effect [3]. The analogous acetonide derivative was produced with lower regioselectivity (12:1 ratio) while the methoxypropyl derivative was produced with even lower selectivity (7:1 ratio) [3].
Temperature effects on glucose methylation have been systematically investigated, revealing that increased reaction temperature and time result in enhanced yields of methylated products [4] [5]. Studies using high-pressure batch reactors demonstrated that glucose conversion increased substantially with temperature elevation from 303 K to 373 K [5]. The most elevated yields were obtained at 373 K after 3 hours with complete substrate conversion [5].
Table 2: Solvent and Temperature Effects on Regioselectivity
| Solvent System | Temperature (°C) | Regioselectivity Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrahydrofuran | 22 | Variable | Variable | [1] |
| Dimethylformamide | 60 | >25:1 | 65-72 | [3] |
| Trifluoroethanol | -78 to 25 | 25:1 | 60-85 | [2] |
| Methanol/Water mixture | 110 | Moderate | 70-90 | [6] |
The influence of protecting group strategies on solvent effects has been extensively documented [7] [8]. Novel protecting groups in carbohydrate chemistry have been developed to address the challenges associated with regioselective modifications [7]. The 2-naphthylmethyl ether has found wide application as a valuable alternative to the p-methoxybenzyl ether, which is more acid labile than the 2-naphthylmethyl ether [7]. Both ethers are readily cleaved under oxidative conditions using cerium ammonium nitrate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or by catalytic hydrogenation [7].
Contemporary approaches to directed methylation of glucose derivatives have evolved significantly from classical methods, incorporating sophisticated catalytic systems that offer enhanced selectivity and efficiency [2] [9] [10]. Chiral phosphoric acid catalyzed systems represent a major advancement in this field, enabling regioselective functionalizations that were previously challenging or impossible to achieve [2] [9] [10].
The development of chiral phosphoric acid catalyzed regioselective acetalization has demonstrated remarkable success in directing methylation reactions [2] [10]. These catalyst-controlled regioselective acetalizations proceed with high regioselectivities of up to greater than 25:1 ratio on various D-glucose, D-galactose, D-mannose, and L-fucose derived 1,2-diols [2] [10]. The reactions can be carried out in a regiodivergent fashion depending on the choice of chiral catalyst [2] [10].
Polymeric catalysts have emerged as particularly valuable systems for directed methylation [2] [10]. The immobilized variants, (R)-Ad-TRIP-PS and (S)-SPINOL-PS, were conveniently recycled and reused multiple times for gram-scale functionalizations with catalytic loadings as low as 0.1 mol% [2] [10]. Their performance was often found to be superior to the performance of their monomeric variants [2] [10]. These regioselective chiral phosphoric acid catalyzed acetalizations were successfully combined with common hydroxyl group functionalizations as single-pot telescoped procedures to produce 34 regioisomerically pure differentially protected mono- and disaccharide derivatives [2] [10].
The mechanistic understanding of modern catalytic systems has been enhanced through computational studies [2] [11]. Nuclear magnetic resonance studies of deuterated and non-deuterated substrates revealed that low-temperature acetalizations happen via syn-addition mechanism [2] [11]. Computational studies indicate complex temperature-dependent interplay of two reaction mechanisms, one involving an anomeric phosphate intermediate and another via concerted asynchronous formation of acetal that results in syn-addition products [2] [11].
Table 3: Modern Catalytic Systems Performance Data
| Catalyst Type | Loading (mol%) | Regioselectivity | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|---|
| (R)-Ad-TRIP-PS | 0.1-2.0 | >25:1 | 65-85 | >10 cycles | [2] [10] |
| (S)-SPINOL-PS | 0.1-2.0 | >20:1 | 60-80 | >10 cycles | [2] [10] |
| Chiral phosphoric acid monomers | 2.0-5.0 | 15:1-25:1 | 55-75 | Not applicable | [2] [10] |
| Dimethyltin dichloride | 10-20 | 8:1-12:1 | 50-70 | Limited | [12] |
Enzymatic methyltransferase systems have also gained attention as modern catalytic approaches [13]. Recent developments in methyltransferase biomethylation cascades have successfully adapted the incorporation of methionine adenosyltransferase to generate the S-adenosyl-L-methionine methylation cofactor in situ from less costly adenosine triphosphate and L-methionine [13]. These cascades were applied to achieve novel catechol and tetrahydroisoquinoline methylations with O-methyltransferases showing high conversions and regioselectivities [13].
2,3-Di-O-methyl-D-glucose exhibits distinctive conformational properties in its acyclic form that distinguish it significantly from its cyclic pyranose counterpart [1] [2]. The acyclic methylated derivatives display conformational flexibility patterns that are fundamentally altered by the strategic positioning of methyl substituents at the carbon-2 and carbon-3 positions.
The acyclic form of 2,3-di-O-methyl-D-glucose demonstrates reduced conformational rigidity compared to unmethylated glucose derivatives [2]. Nuclear magnetic resonance spectroscopy studies reveal that methylation at the C2 and C3 positions introduces significant steric perturbations that affect the rotational barriers around the carbon-carbon backbone [3] [4]. The methyl internal rotation barriers in these derivatives typically range from 2-12 kilojoules per mole, which represents a substantial decrease from the barriers observed in fully hydroxylated glucose [5].
The planar zig-zag conformation, which predominates in unmethylated acyclic glucose derivatives, becomes destabilized upon methylation at C2 and C3 positions [2]. This destabilization forces the molecule to adopt gauche arrangements around specific carbon-carbon bonds to minimize steric interactions between the methoxy groups and adjacent hydroxyl functionalities [2].
Recent rotational spectroscopy investigations have demonstrated that hyperconjugation interactions play a crucial role in determining the preferred conformations of methylated monosaccharides [4] [3]. In 2,3-di-O-methyl-D-glucose, a set of sigma to sigma-star neutral hyperconjugative interactions becomes dominant over traditional hydrogen bonding networks [4]. These hyperconjugative effects manifest as electron delocalization from filled sigma orbitals of the methoxy groups to empty sigma-star orbitals of adjacent carbon-oxygen bonds [4].
The hyperconjugation phenomenon in these methylated derivatives results in a preference for gauche conformers over extended conformations [4]. This preference contrasts sharply with the behavior of unmethylated glucose, where intramolecular hydrogen bonding typically favors more extended conformations [4] [3].
Density functional theory calculations combined with experimental rotational spectroscopy data reveal that methylated glucose derivatives exist as complex conformational ensembles [4]. For 2,3-di-O-methyl-D-glucose, the conformational landscape includes multiple low-energy states separated by relatively small energy barriers [4].
The methyl internal rotation splittings observed in rotational spectra provide direct evidence for the dynamic nature of these systems [4]. These splittings indicate rapid interconversion between different conformational states on the nuclear magnetic resonance timescale, resulting in conformational averaging that must be considered in structural analysis [4] [3].
The introduction of methyl groups at C2 and C3 positions fundamentally alters the intramolecular hydrogen bonding network that typically stabilizes glucose conformations [6] [7]. Traditional O2-H···O3 and O3-H···O4 hydrogen bonds present in unmethylated glucose become disrupted or significantly weakened [7].
This disruption leads to increased solvent accessibility and altered solvation properties [6]. The methylated derivatives show enhanced interaction with polar solvents, as the disrupted hydrogen bonding network allows solvent molecules to more readily access the molecule's polar regions [6] [7].
Variable-temperature nuclear magnetic resonance studies demonstrate that acyclic methylated glucose derivatives exhibit temperature-sensitive conformational equilibria [8]. At elevated temperatures, the population of higher-energy conformers increases, leading to observable changes in nuclear magnetic resonance chemical shifts and coupling constants [8].
The activation barriers for conformational interconversion in these methylated systems are typically lower than those observed in unmethylated glucose, reflecting the reduced stabilization provided by the disrupted hydrogen bonding network [5] [9].
The systematic comparison of methyl substitution patterns across different hexose derivatives reveals fundamental structure-activity relationships that govern conformational preferences and chemical reactivity [10] [11].
Single-position methylation studies across the hexose series demonstrate that the location of methyl substitution has profound effects on molecular conformation [10]. Methylation at the C2 position (equatorial in D-glucose) produces different conformational consequences compared to C3 methylation (also equatorial in D-glucose) [11] [12].
C2 methylation in glucose derivatives results in moderate conformational perturbation with retention of the predominant chair conformation [11]. The methoxy group at C2 shows preferential trans arrangement relative to the ring oxygen, minimizing steric interactions with the C1 substituent [11].
C3 methylation introduces more significant conformational strain due to 1,3-diaxial-like interactions with the C5 hydroxymethyl group in certain ring conformations [11]. This strain manifests as increased population of alternate chair conformers or boat conformations in some derivatives [11].
Systematic analysis across all eight aldohexoses reveals distinct patterns of methylation tolerance [10]. D-Glucose and D-mannose derivatives show similar responses to 2,3-dimethylation, maintaining predominantly 4C1 chair conformations with modest increases in conformational flexibility [10].
D-Galactose derivatives exhibit more pronounced conformational changes upon 2,3-methylation due to the altered hydrogen bonding network resulting from the axial C4 hydroxyl group [10] [13]. The combination of C4 axial substitution with C2,C3 methylation creates significant steric congestion that destabilizes the normal chair conformation [10].
D-Allose and D-altrose derivatives demonstrate minimal steric interference from 2,3-methylation due to their different stereochemical arrangements [10]. These derivatives maintain relatively rigid conformations even with extensive methylation [10].
The electron-donating properties of methoxy groups significantly influence the electronic environment of the hexose ring system [11] [13]. Methylation at C2 and C3 positions increases the electron density at the anomeric carbon, affecting its reactivity toward nucleophilic and electrophilic reagents [11].
Natural bond orbital analysis reveals that methylation introduces new orbital interactions that stabilize certain conformational arrangements [4]. These interactions involve sigma-star orbitals of the carbon-oxygen bonds and can override traditional steric preferences [4].
Comprehensive computational analysis demonstrates that methylation patterns significantly influence the ring puckering coordinates of hexopyranose derivatives [10]. The 4C1 chair conformation remains energetically favorable for most methylated derivatives, but the puckering amplitudes and pseudorotation barriers are notably altered [10].
Progressive methylation from mono- to tetra-substituted derivatives shows a systematic decrease in ring rigidity [6]. The 2,3,4,6-tetra-O-methyl derivatives exhibit the greatest conformational flexibility, with minimal energy barriers between different puckered forms [6].
The anomeric effect, which typically stabilizes axial substituents at the anomeric carbon, becomes modulated by methylation patterns elsewhere on the ring [10]. Methylation at C2 and C3 positions enhances the anomeric effect by increasing electron density in the ring system [11].
This enhancement manifests as increased preference for alpha anomers in methylated glucose derivatives compared to their unmethylated counterparts [11]. The effect is particularly pronounced in 2,3-di-O-methyl-D-glucose, where the alpha anomer shows enhanced stability relative to the beta form [11].
Methylated hexose derivatives exhibit dramatically altered solvent interaction patterns compared to unmethylated analogues [6] [14]. The disrupted hydrogen bonding networks in methylated derivatives lead to increased hydrophobic character and altered solvation thermodynamics [6].
Molecular dynamics simulations reveal that methylated derivatives preferentially interact with less polar solvent environments and show reduced association with water molecules [11]. This altered solvation behavior has significant implications for biological recognition processes and synthetic applications [14].
Thermodynamic analysis across methylated hexose series reveals systematic trends in conformational energetics [10]. The free energy differences between chair conformers generally decrease with increasing methylation, reflecting the reduced influence of hydrogen bonding in stabilizing specific conformations [10].
Entropy effects become increasingly important in highly methylated derivatives, as the increased conformational flexibility results in higher conformational entropy contributions to the overall free energy [10]. This entropy effect partially compensates for the reduced enthalpic stabilization from hydrogen bonding [10].